N-isobutyl-4-nitrobenzenesulfonamide
Overview
Description
N-isobutyl-4-nitrobenzenesulfonamide is an organic compound with the molecular formula C10H14N2O4S . It is a mono-constituent substance .
Molecular Structure Analysis
The molecular structure of this compound consists of 10 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, 4 oxygen atoms, and 1 sulfur atom . The molecular weight is 258.298 .Scientific Research Applications
Synthesis and Chemical Transformations N-isobutyl-4-nitrobenzenesulfonamide, along with other nitrobenzenesulfonamides, has significant applications in chemical synthesis. Fukuyama, Jow, and Cheung (1995) demonstrate that nitrobenzenesulfonamides can undergo smooth alkylation, providing a versatile method for the preparation of secondary amines. This process involves the transformation of primary amines into sulfonamides and their subsequent deprotection to yield secondary amines in high yields (Fukuyama, Jow, & Cheung, 1995).
Bacterial Biofilm Inhibition Abbasi et al. (2020) explored the synthesis of various nitrobenzenesulfonamide derivatives and their application in inhibiting bacterial biofilms. Their study showed that some derivatives exhibited significant inhibitory action against the biofilms of Escherichia coli and Bacillus subtilis, highlighting the potential antimicrobial applications of these compounds (Abbasi et al., 2020).
Solid-Phase Synthesis Fülöpová and Soural (2015) discussed the use of polymer-supported benzenesulfonamides, including nitrobenzenesulfonamides, in solid-phase synthesis. These compounds have been employed as key intermediates in various chemical transformations, highlighting their versatility in synthetic chemistry (Fülöpová & Soural, 2015).
Analytical Applications Gowda et al. (1983) studied sodium N-bromo-p-nitrobenzenesulfonamide, closely related to this compound, for its utility as an oxidizing titrant in analytical chemistry. They demonstrated its effective use in the direct titration of various reducing agents, suggesting the potential of nitrobenzenesulfonamides in analytical applications (Gowda et al., 1983).
Pharmacological Potential While the direct pharmacological applications of this compound are not extensively studied, related nitrobenzenesulfonamides have been explored for their potential in medicinal chemistry. For instance, Saari et al. (1991) synthesized basic nitrobenzenesulfonamides and evaluated them as hypoxic cell selective cytotoxic agents, indicating a potential avenue for cancer therapy (Saari et al., 1991).
Properties
IUPAC Name |
N-(2-methylpropyl)-4-nitrobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S/c1-8(2)7-11-17(15,16)10-5-3-9(4-6-10)12(13)14/h3-6,8,11H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIEVLZQUEZLVSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30389390 | |
Record name | Benzenesulfonamide, N-(2-methylpropyl)-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30389390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89840-80-2 | |
Record name | N-(2-Methylpropyl)-4-nitrobenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89840-80-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfonamide, N-(2-methylpropyl)-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30389390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-isobutyl-4-nitrobenzenesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.231.384 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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